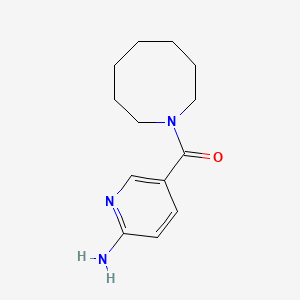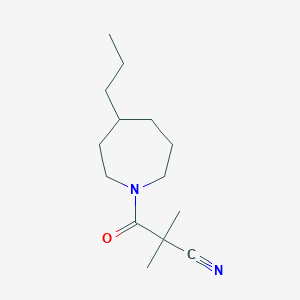
1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid, also known as EPC or CX-5461, is a small molecule inhibitor that has been developed as a potential anticancer drug. It works by targeting RNA polymerase I, a key enzyme responsible for the transcription of ribosomal RNA. This leads to the inhibition of ribosome biogenesis, which in turn induces cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the inhibition of ribosome biogenesis, which in turn induces cell cycle arrest and apoptosis in cancer cells. 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid has been shown to selectively target cancer cells, while sparing normal cells, which is a desirable characteristic for anticancer drugs.
Biochemical and physiological effects:
1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, which is associated with the inhibition of ribosome biogenesis. It has also been shown to inhibit tumor growth in preclinical models of cancer. In addition, 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid has been shown to enhance the antitumor activity of other anticancer drugs, such as gemcitabine and cisplatin.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid is its selectivity for cancer cells, which makes it a promising candidate for anticancer drug development. However, its mechanism of action is complex and involves multiple steps, which may limit its use in certain experimental settings. In addition, the synthesis of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid is complex and may be challenging for some laboratories.
Future Directions
There are several future directions for the development of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid as an anticancer drug. One area of research is the identification of biomarkers that can predict response to 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid, which would help to identify patients who are most likely to benefit from treatment. Another area of research is the development of more efficient synthesis methods for 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid, which would make it more accessible for laboratory studies. Finally, the combination of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid with other anticancer drugs is an area of active research, as it has the potential to enhance the efficacy of existing treatments.
Synthesis Methods
The synthesis of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 3-ethylpiperidine with a Boc group. This is followed by the alkylation of the piperidine nitrogen with 1-bromo-3-chloropropane, which introduces the cyclopropane ring. The Boc group is then removed, and the resulting amine is reacted with cyclopropanecarboxylic acid to give 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid.
Scientific Research Applications
1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid has been extensively studied for its anticancer properties, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. It has also shown promising results in solid tumors such as ovarian cancer and breast cancer. In addition, 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid has been investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.
properties
IUPAC Name |
1-(3-ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-9-4-3-7-13(8-9)10(14)12(5-6-12)11(15)16/h9H,2-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLBUUITWOXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(=O)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)
![[1-(4-Fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B7554522.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)



![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)
![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)